Adamantane-1,3-dicarboxamide
Overview
Description
Adamantane-1,3-dicarboxamide is a derivative of adamantane . Adamantane is an organic compound with the formula C10H16, and its molecules can be described as the fusion of three cyclohexane rings . Adamantane-1,3-dicarboxamide has the formula C12H18N2O2 .
Synthesis Analysis
Adamantane-1,3-dicarboxamide can be synthesized through various methods. One such method involves the reaction of 1-cyanimidazole (a widely used condensing agent) and adamantane-1,3-dicarboxylic acid . Another approach involves the synthesis of adamantane derivatives according to facile condensation reaction protocols .
Molecular Structure Analysis
The molecular structure of adamantane-1,3-dicarboxamide is based on the adamantane skeleton, which is a tricyclic cage compound . More detailed structural analysis would require specific experimental data or computational modeling.
Chemical Reactions Analysis
Adamantane derivatives, including adamantane-1,3-dicarboxamide, can participate in various chemical reactions. For instance, they can undergo facile condensation reactions . The specific reactivity of adamantane-1,3-dicarboxamide would depend on the reaction conditions and the presence of other reactants.
Physical And Chemical Properties Analysis
Adamantane-1,3-dicarboxamide shares many of the physical and chemical properties of adamantane. For example, adamantane is a white solid with a camphor-like odor . Detailed physical and chemical properties of adamantane-1,3-dicarboxamide would require specific experimental measurements .
Scientific Research Applications
Structural Backbone in Pharmaceutical Industry
Adamantane-1,3-dicarboxamide and its derivatives form the structural backbone of numerous compounds in pharmaceutical chemistry. These derivatives have a wide range of applications, from systemic to topical therapy. Various adamantane-based compounds are approved for diverse therapeutic indications including antivirals, antidiabetics, and for treatments against Alzheimer's and Parkinson's disease. Their pharmacokinetics, pharmacodynamics, and clinical trials have shown vital importance in therapeutic applications (Spilovska et al., 2016).
Role in Medicinal Chemistry
Adamantane structures significantly influence the properties of drugs in medicinal chemistry. They impact absorption, distribution, metabolism, or excretion (ADME) properties, and hydrophobic effects. Adamantane also serves as an important pharmacophore for the design of new drugs, showing how its incorporation can change the properties of known drugs (Lamoureux & Artavia, 2010).
Application in Drug Delivery Systems
Adamantane derivatives are extensively used in designing new drug delivery systems and surface recognition studies. They are fundamental in creating liposomes, cyclodextrins, and dendrimers. Recent studies focus on adamantane as an anchor in the lipid bilayer of liposomes for targeted drug delivery and surface recognition, highlighting its potential in biomedical applications (Štimac et al., 2017).
Involvement in Porous Material Synthesis
Functionalized adamantane derivatives serve as building units in the synthesis of three-dimensional porous supramolecular structures and nanomaterials, both organic and metal hybrid frameworks. These materials find applications in gas separation, heterogeneous catalysis, and energy conversion. Adamantane-based materials exhibit high surface area and controlled porosity, making them suitable for various industrial applications (Nasrallah & Hierso, 2019).
Contribution to Polyimide Properties
Adamantane-containing polyimides demonstrate high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties. These properties make them suitable for optical and optoelectronic applications. The presence of adamantane significantly enhances the properties of these polymeric materials (Miao et al., 2020).
Future Directions
Adamantane and its derivatives, including adamantane-1,3-dicarboxamide, have promising applications in various fields. They are being explored for use in drug delivery systems and surface recognition studies . The development of novel adamantane-based structures and self-assembled supramolecular systems is a current area of research .
properties
IUPAC Name |
adamantane-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-9(15)11-2-7-1-8(4-11)5-12(3-7,6-11)10(14)16/h7-8H,1-6H2,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMNWHMVTYBYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352251 | |
Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantane-1,3-dicarboxamide | |
CAS RN |
62472-39-3 | |
Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62472-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-ADAMANTANEDICARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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